molecular formula C10H11FN2O4 B1393012 2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid CAS No. 1251950-64-7

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid

Cat. No.: B1393012
CAS No.: 1251950-64-7
M. Wt: 242.2 g/mol
InChI Key: ASQGVVDRJGPXDU-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid is a useful research compound. Its molecular formula is C10H11FN2O4 and its molecular weight is 242.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photodecarboxylation in Zinc Photocages

The derivatives of meta-nitrophenylacetic acid, including fluoro-derivatives, have been studied for their photodecarboxylation properties, particularly in the context of zinc photocages. These compounds, including those similar to 2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid, demonstrate promising results in red-shifted excitation wavelengths, making them significant for biological applications (Shigemoto et al., 2021).

Synthesis and Structural Characterization

The synthesis and structural analysis of compounds related to this compound have been explored. These studies include the synthesis of related compounds through nitration, treatment with borane-tetrahydrofuran complexes, and subsequent ammonolysis, providing insights into the chemical structure and potential applications (Zhao De-feng, 2007).

Antioxidant and Enzyme Inhibitory Studies

Transition metal complexes of novel amino acid-bearing Schiff base ligands, which are structurally related to this compound, have been synthesized and characterized. These compounds exhibit free radical scavenging properties and selective xanthine oxidase inhibitory activities, suggesting potential for therapeutic applications (Ikram et al., 2015).

Arylation of Uracil Derivatives

The arylation of uracil derivatives using compounds related to this compound has been investigated. These studies are crucial for understanding the synthesis of biologically active compounds and their potential applications in medical research (Gondela & Walczak, 2006).

Antimycobacterial Properties

Research into furan-2-carboxylic acids, structurally similar to this compound, has shown promising antimycobacterial properties. These compounds interfere with iron homeostasis, which is significant in the context of developing new treatments for bacterial infections (Mori et al., 2022).

Electrochemical Sensing of Toxic Organic Pollutants

Gold-copper alloy nanoparticles modified electrodes, suitable for detecting nitro aromatic toxins including compounds similar to this compound, have been developed. This technology is significant for environmental monitoring and the detection of hazardous substances (Shah et al., 2017).

Properties

IUPAC Name

2-(4-fluoro-N,5-dimethyl-2-nitroanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4/c1-6-3-8(12(2)5-10(14)15)9(13(16)17)4-7(6)11/h3-4H,5H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQGVVDRJGPXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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